O-Anisidine

Vue d'ensemble

Description

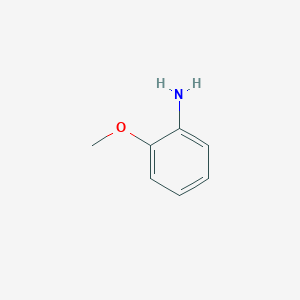

o-Anisidine (2-methoxyaniline, C₇H₉NO) is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the ortho position of the benzene ring. It is a colorless to yellowish-brown liquid (turning darker upon oxidation) with a melting point of 6.2°C, boiling point of 224°C, and density of 1.09 g/cm³ . It is sparingly soluble in water (1.5 g/100 mL) but miscible with organic solvents. Industrially, this compound serves as a key intermediate in synthesizing azo dyes, pigments, pharmaceuticals (e.g., neostigmine methylsulfate), and corrosion inhibitors . Its carcinogenicity, particularly as a urinary bladder carcinogen in rodents, necessitates stringent handling protocols .

Méthodes De Préparation

Catalytic Hydrogenation of Nitroanisole Precursors

Catalytic hydrogenation is the most widely employed industrial method for producing O-anisidine due to its high efficiency and compatibility with continuous production processes. This method involves the reduction of o-nitroanisole using hydrogen gas in the presence of a catalyst.

Platinum-Catalyzed Hydrogenation

The patent CN103073436A describes a method for simultaneously producing this compound and P-anisidine from a mixture of o-nitroanisole and p-nitroanisole. The process utilizes a platinum-on-carbon (Pt/C) catalyst in a methanol solvent under controlled conditions:

-

Reaction Conditions :

-

Temperature: 40°C

-

Pressure: 0.4 MPa H₂

-

Duration: 7 hours

-

-

Steps :

-

Hydrogenation : The nitro compounds are reduced to their corresponding anisidines.

-

Catalyst Recovery : The Pt/C catalyst is filtered and reused, minimizing costs.

-

Crystallization : The mixture is cooled to 55–57°C to crystallize P-anisidine, which is separated via centrifugation.

-

Secondary Crystallization : The remaining mother liquor is cooled to 5–6°C to isolate this compound.

-

Drying : Both isomers undergo vacuum dehydration to achieve >99% purity .

-

Advantages :

-

Simultaneous production of O- and P-anisidine reduces raw material waste.

-

The Pt/C catalyst exhibits high activity and recyclability.

-

Methanol solvent facilitates easy separation of products.

Yield : 85–90% for this compound, with residual P-anisidine contamination <1% .

Alternative Catalysts and Conditions

While Pt/C is predominant, other catalysts like Raney nickel have been explored. However, nickel-based systems require higher pressures (1–2 MPa) and temperatures (80–100°C), increasing energy costs . Palladium catalysts, though effective, are less economical for large-scale applications.

Chemical Reduction Methods

Chemical reduction offers an alternative to hydrogenation, particularly in laboratory settings or where hydrogen gas infrastructure is limited. These methods employ reducing agents such as hydrazine or iron in acidic media.

Hydrazine-Mediated Reduction

A synthesis route for 5-chloro-2-methoxyaniline (a derivative of this compound) provides insights into analogous reductions. As detailed in ChemicalBook , o-nitroanisole derivatives are reduced using hydrazine hydrate and iron(III) chloride in methanol:

-

Reaction Conditions :

-

Reflux in methanol for 16 hours.

-

Catalysts: FeCl₃ (10 wt%) and activated carbon (10 wt%).

-

-

Procedure :

Mechanism : Hydrazine acts as a hydrogen donor, with Fe³⁺ facilitating electron transfer. Activated carbon enhances surface area for efficient reduction.

Applicability to this compound :

-

Direct adaptation for o-nitroanisole would follow similar steps, yielding this compound with minimal byproducts.

Separation and Purification Techniques

Isolating this compound from reaction mixtures is critical, especially when produced alongside isomers like P-anisidine.

Crystallization-Based Separation

The Pt/C hydrogenation method leverages differences in solubility:

-

P-Anisidine : Crystallizes at 55–57°C due to its higher melting point (57.2°C).

-

This compound : Remains soluble until cooled to 5–6°C, where it precipitates.

Efficiency : Sequential centrifugation and vacuum drying achieve >99% purity for both isomers .

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial (Catalytic Hydrogenation) | Laboratory (Chemical Reduction) |

|---|---|---|

| Scale | Multi-ton production | Gram to kilogram quantities |

| Cost | Lower per-unit cost | Higher reagent expenses |

| Safety | Requires H₂ handling infrastructure | Hydrazine is toxic and flammable |

| Environmental Impact | Minimal waste (catalyst reuse) | Iron sludge or solvent waste |

Emerging Trends and Innovations

Continuous-Flow Hydrogenation

Recent advancements aim to replace batch reactors with continuous-flow systems, reducing reaction times and improving yield consistency.

Biocatalytic Routes

Enzymatic reduction of nitroanisoles using nitroreductases is under investigation, offering a green alternative with water as the solvent.

Analyse Des Réactions Chimiques

Types of Reactions: O-Anisidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as 4-nitroanisidine.

Reduction: It can be reduced to form compounds like O-dianisidine.

Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form nitro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.

Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.

Major Products:

Oxidation: 4-nitroanisidine

Reduction: O-dianisidine

Substitution: Various nitro derivatives depending on the position of substitution

Applications De Recherche Scientifique

Chemical Properties and Production

O-Anisidine is produced through the methanolysis of 2-chloronitrobenzene, followed by reduction of the resulting o-nitroanisole. It has the chemical formula CH₃OC₆H₄NH₂ and appears as a colorless liquid that can turn yellow due to oxidation in air . Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound.

Dye Manufacturing

This compound is primarily used in the production of dyes. It serves as a precursor for various azo dyes, which are widely utilized in textiles and inks. The compound can be nitrated to produce 4-nitroanisidine, which is another important dye precursor .

Case Study: Azo Dye Production

In a study examining the synthesis of azo dyes from this compound derivatives, researchers found that these dyes exhibited excellent color properties and stability under different environmental conditions. The study highlighted the efficiency of this compound as a building block for complex dye structures.

Antibacterial Applications

Recent research has demonstrated that poly(this compound) composites exhibit significant antibacterial properties. For instance, poly(this compound) combined with barium sulfate (BaSO₄) nanoparticles showed effective inhibition against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Data Table: Antibacterial Activity of Poly(this compound)/BaSO₄ Composites

| Concentration (%) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 7 | 0.8 | Staphylococcus aureus |

| 10 | 0.9 | Pseudomonas aeruginosa |

The study concluded that these nanocomposites could serve as effective materials for biomedical applications, especially in developing antibacterial coatings or materials .

Biomedical Applications

This compound and its derivatives have been explored for their potential in biomedical applications beyond antibacterial uses. Poly(this compound) has shown promise in biosensor development due to its conductive properties and biocompatibility.

Case Study: Biosensor Development

Researchers developed a biosensor using poly(this compound) for glucose detection, demonstrating high sensitivity and selectivity. The sensor's performance was attributed to the polymer's conductivity and surface properties, which facilitated enzyme immobilization .

Environmental Concerns

Despite its useful applications, this compound poses environmental and health risks. It is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC) . Studies have indicated that exposure to this compound can lead to carcinogenic effects in animal models, particularly concerning urinary bladder tumors .

Safety Measures

Due to its hazardous nature, strict safety measures are recommended when handling this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks during industrial processes involving this compound.

Mécanisme D'action

The mechanism of action of O-Anisidine involves its interaction with various molecular targets and pathways. For instance, in its role as a dye precursor, this compound undergoes diazotization followed by coupling reactions to form azo dyes. These reactions involve the formation of diazonium salts, which then react with phenolic or aromatic amines to produce the final dye product .

Comparaison Avec Des Composés Similaires

Positional Isomers: o-Anisidine vs. m-Anisidine and p-Anisidine

The methoxyaniline isomers differ in substituent positions, leading to distinct physicochemical and toxicological properties (Table 1):

Table 1. Comparative Properties of Methoxyaniline Isomers

| Property | This compound (2-methoxyaniline) | p-Anisidine (4-methoxyaniline) |

|---|---|---|

| Physical State | Liquid (yellow-brown oxidized) | White/gray-brown oxidized solid |

| Melting Point (°C) | 6.2 | 57.2 |

| Boiling Point (°C) | 224 | 243 |

| Solubility in Water | 1.5 g/100 mL | <1 mg/mL |

| Density (g/cm³) | 1.09 | 1.07 |

| Toxicity | Carcinogenic (bladder) | Non-carcinogenic |

- This compound: Exhibits higher volatility and solubility in water compared to p-anisidine. Its ortho-substituted structure sterically hinders molecular interactions, reducing crystallinity.

- p-Anisidine: The para-substituted isomer forms stable crystalline structures, making it suitable for food quality testing and dye intermediates. Unlike this compound, it lacks carcinogenicity due to differences in metabolic pathways and reactive intermediate formation .

- m-Anisidine: Though less studied, m-anisidine (3-methoxyaniline) is noted as a positional isomer in pharmaceutical synthesis, where trace impurities can affect drug quality .

Comparison with Other Aniline Derivatives

o-Toluidine (2-methylaniline)

- Structure : Contains a methyl (-CH₃) group at the ortho position instead of methoxy.

- Properties : Lower solubility in water and higher thermal stability than this compound. o-Toluidine-based polymers exhibit reduced conductivity compared to this compound copolymers due to the electron-donating methyl group .

- Toxicity: Classified as carcinogenic but with distinct metabolic pathways compared to this compound .

4-Aminophenol

- Structure : Hydroxyl (-OH) substituent at the para position.

- Properties : Higher polarity and solubility in water. Used in electrochemical applications but lacks the methoxy group’s electron-donating effects, resulting in lower conductivity in polymer composites .

Polymer Chemistry: Copolymers and Homopolymers

This compound’s methoxy group enhances solubility and processability in polymers but reduces conductivity compared to unsubstituted polyaniline (Table 2):

Table 2. Electrical Conductivity of this compound-Based Polymers

- Copolymerization : this compound shows a higher tendency to homopolymerize than copolymerize with aniline, reducing structural regularity and conductivity in copolymers .

- Nanocomposites: POA/BaSO₄ nanocomposites demonstrate tunable conductivity (10⁻⁴–10⁻² S/cm) and antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus .

Toxicological and Metabolic Differences

- This compound: Rapid absorption and metabolism via acetylation (forming N-acetyl-2-methoxyaniline) and ring oxidation. Prolonged retention in liver, kidneys, and muscles increases carcinogenic risk .

- p-Anisidine: Forms less reactive metabolites (e.g., quinone imines) without significant tissue accumulation, explaining its non-carcinogenic profile .

Activité Biologique

O-Anisidine, also known as orththis compound, is an aromatic amine with significant biological activity, particularly in the context of mutagenicity and carcinogenicity. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound has the chemical formula CHN and is characterized by an amino group (-NH) attached to a methoxy-substituted benzene ring. Its structure is crucial for its reactivity and biological interactions.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In studies using the Ames test with various strains of Salmonella typhimurium, this compound was shown to induce mutations, particularly when metabolic activation was present. The mutagenic response was significantly enhanced in strains with elevated levels of N-acetyltransferase, suggesting that metabolic pathways play a crucial role in its activation .

Carcinogenicity

This compound has been classified as a potential human carcinogen based on animal studies. Notably, it has been linked to the development of transitional-cell carcinomas in the urinary bladder of Fischer 344 rats. In these studies, rats exposed to this compound showed a higher incidence of bladder lesions compared to control groups . The compound's carcinogenic potential is attributed to its ability to form reactive metabolites that can bind covalently to DNA, leading to mutations.

Metabolism and Reactive Metabolites

This compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, resulting in the formation of various reactive intermediates. These metabolites can interact with cellular macromolecules, including proteins and nucleic acids, contributing to its toxicological profile. For instance, studies have shown that this compound can lead to methaemoglobinaemia in rodents, indicating its potential for causing oxidative stress .

Toxicological Effects

The toxicological effects of this compound include:

- Hematological Changes : Exposure can lead to anemia and other blood-related disorders.

- Nephrotoxicity : Kidney damage has been observed in animal models following high-dose exposure.

- Reproductive Toxicity : Although not extensively studied, there are concerns regarding its potential reproductive effects .

Animal Studies

- Carcinogenicity Study : A study involving Fischer 344 rats demonstrated that those administered this compound developed more bladder lesions than control groups. The lesions were significantly associated with prior exposure to N-nitroso-N,4-hydroxybutylamine (NHBA), indicating a synergistic effect .

- Mutagenicity Testing : In another study using bacterial strains, both ortho- and para-anisidine were tested for mutagenicity. The results indicated that this compound had a positive mutagenic response when activated by certain metabolic systems .

Table 1: Summary of Biological Effects of this compound

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing O-Anisidine purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure via characteristic chemical shifts (e.g., methoxy and aromatic proton signals). High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, with thresholds ≥99% for experimental reproducibility. Mass spectrometry (MS) provides molecular weight validation. For novel derivatives, include elemental analysis and compare spectral data with literature for known compounds .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Methodological Answer : Use CE-approved chemical-resistant gloves (e.g., nitrile) and full-body protective suits to prevent dermal exposure. Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks. Store this compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Regularly monitor workplace air concentrations using gas chromatography-mass spectrometry (GC-MS) to ensure compliance with occupational exposure limits .

Q. How can researchers optimize synthetic routes for this compound derivatives while ensuring reproducibility?

- Methodological Answer : Design stepwise protocols with controlled reaction parameters (temperature, pH, catalyst loading). For example, nitroanisole reduction using hydrogen gas and palladium catalysts requires precise pressure regulation. Document side products via thin-layer chromatography (TLC) and isolate intermediates using column chromatography. Publish detailed procedures in supplementary materials, including raw spectral data and reaction yields .

Q. What criteria validate the identity and purity of this compound in cross-disciplinary studies?

- Methodological Answer : Combine orthogonal methods:

- Purity : HPLC retention time matching certified reference materials.

- Identity : Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., NH₂ and OCH₃ stretches).

- Stability : Accelerated degradation studies under varying temperatures to assess shelf-life .

Advanced Research Questions

Q. How can contradictions in reported carcinogenic potencies of this compound across in vivo and in vitro models be resolved?

- Methodological Answer : Conduct a meta-analysis adjusting for variables like dosage (e.g., LD₅₀ vs. chronic exposure), metabolic activation (e.g., S9 liver fractions), and species-specific responses. Use the alkaline Comet assay to quantify DNA damage in multiple tissues (e.g., bladder, liver) and compare with in vitro micronucleus test results. Statistical tools like ANOVA can identify confounding factors .

Q. What experimental designs elucidate the metabolic pathways responsible for this compound-induced genotoxicity?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-tagged this compound) to track metabolites in rodent models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydroxylated and acetylated derivatives. Inhibit cytochrome P450 enzymes (e.g., CYP1A2) to assess their role in bioactivation. Compare metabolic profiles across species to extrapolate human relevance .

Q. How can researchers assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Simulate degradation using advanced oxidation processes (AOPs) like UV/H₂O₂. Monitor reaction kinetics via UV-Vis spectroscopy and identify byproducts (e.g., aniline derivatives) using GC-MS. Quantify biodegradation potential via microbial consortium assays under aerobic/anaerobic conditions. Model partitioning coefficients (Kₒw) to predict bioaccumulation risks .

Q. What strategies address discrepancies in this compound’s redox behavior across electrochemical studies?

- Methodological Answer : Standardize electrode materials (e.g., glassy carbon vs. platinum) and electrolyte compositions (e.g., pH-buffered solutions). Use cyclic voltammetry to compare oxidation peaks under inert vs. oxygenated conditions. Control for impurities by pre-purifying this compound via recrystallization. Publish raw voltammograms and peak integration methods for transparency .

Propriétés

IUPAC Name |

2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99742-70-8, 134-29-2 (hydrochloride) | |

| Record name | 2-Methoxyaniline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99742-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023877 | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.] | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1% | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w). | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F]. | |

CAS No. |

90-04-0 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUX042F201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ528CD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.